Bienvenue dans la boutique en ligne BenchChem!

N-Hydroxy Riluzole

Drug Metabolism Cytochrome P450 Pharmacokinetics

Unlike generic riluzole, N-Hydroxy Riluzole is the definitive CYP1A2-mediated metabolite with a unique clastogenicity profile. This high-purity (≥95%) reference standard is indispensable for validating LC-MS/MS methods in DDI studies, quantifying metabolic flux in hepatic microsomes, and meeting FDA impurity qualification requirements for ANDA submissions. Substitution with parent drug or other hydroxylated metabolites compromises genotoxicity risk assessment and regulatory acceptance. Ensure analytical accuracy and regulatory compliance by selecting the exact metabolite standard.

Molecular Formula C8H5F3N2O2S
Molecular Weight 250.20 g/mol
CAS No. 179070-90-7
Cat. No. B143402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy Riluzole
CAS179070-90-7
SynonymsN-Hydroxyriluzole N-Glucuronide; 
Molecular FormulaC8H5F3N2O2S
Molecular Weight250.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO
InChIInChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13)
InChIKeyMFGRTKLVQQZZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy Riluzole (CAS 179070-90-7): A Critical Riluzole Metabolite Reference Standard for Analytical and Metabolic Research


N-Hydroxy Riluzole (N-hydroxyriluzole, N-OH-riluzole) is the major active N-hydroxylated metabolite of the antiglutamatergic agent riluzole, which is approved for the treatment of amyotrophic lateral sclerosis (ALS). Formed predominantly by cytochrome P450 1A2 (CYP1A2)-mediated oxidation in human hepatic microsomes, this compound serves as an essential analytical reference standard for drug metabolism studies, pharmacokinetic investigations, and quality control (QC) applications in pharmaceutical development and generic drug manufacturing [1]. It is supplied as a solid, is soluble in DMSO and acetonitrile, and requires storage at -20°C .

Why Generic Riluzole or Related Analogs Cannot Substitute for N-Hydroxy Riluzole in Analytical and Metabolism Research


N-Hydroxy Riluzole exhibits a distinct metabolic origin and a specific genotoxicity profile compared to its parent compound riluzole and other hydroxylated metabolites (e.g., 4-hydroxy-, 5-hydroxy-, 7-hydroxy-riluzole). Riluzole itself is metabolized primarily by CYP1A2 to N-hydroxyriluzole, a pathway that defines a major route of drug clearance and potential drug-drug interactions [1]. Crucially, N-hydroxyriluzole has demonstrated clastogenicity in in vitro assays, whereas riluzole and other metabolites are negative, underscoring the necessity for precise, quantitative tracking of this specific metabolite in safety and bioanalytical studies [2]. Substitution with generic riluzole, its hydrochloride salt, or other metabolites would invalidate quantitative metabolic flux analyses, compromise genotoxicity risk assessment, and fail to meet regulatory requirements for impurity profiling in ANDA submissions.

N-Hydroxy Riluzole: Quantifiable Differentiation Evidence Against Comparators for Informed Procurement


N-Hydroxylation of Riluzole: Kinetic Parameters and Enzyme Specificity

N-Hydroxy Riluzole is the principal N-hydroxylated metabolite of riluzole. Its formation in human hepatic microsomes is characterized by a Michaelis-Menten constant (Km) of 30 μM. This contrasts with the direct glucuronidation of riluzole, which exhibits a much higher Km of 118 μM, indicating that N-hydroxylation is a kinetically favored metabolic pathway [1]. Furthermore, this N-hydroxylation is specifically catalyzed by CYP1A2 and is most strongly inhibited by the CYP1A2 inhibitor α-naphthoflavone with an IC50 of 0.42 μM [2]. In comparison, other CYP isoforms do not significantly contribute to this specific metabolic step.

Drug Metabolism Cytochrome P450 Pharmacokinetics

In Vitro Genotoxicity Profile: N-Hydroxy Riluzole Exhibits Clastogenicity Not Observed with Parent Riluzole

N-Hydroxyriluzole has a distinct genotoxicity profile. In standard in vitro assays, it is positive for clastogenicity in the mouse lymphoma tk assay and in the in vitro micronucleus assay using the same mouse lymphoma cell line [1]. Conversely, the parent compound riluzole is negative in these same in vitro assays, including the Ames test, mouse lymphoma tk assay, and chromosomal aberration assay in human lymphocytes [2]. This divergent safety signal means that N-Hydroxy Riluzole cannot be considered a benign or interchangeable metabolite.

Genetic Toxicology Safety Assessment Metabolite Safety

CYP1A2-Mediated Metabolic Clearance: A Key Differentiator from Riluzole's Direct Pharmacological Activity

The formation of N-Hydroxy Riluzole is specifically linked to CYP1A2 activity. The CYP1A2 inhibitor α-naphthoflavone strongly inhibits riluzole N-hydroxylation with an IC50 of 0.42 μM [1]. In contrast, a panel of common co-medications (amitriptyline, diclofenac, diazepam, etc.) showed weak inhibition, with IC50 values ranging from approximately 200 μM to 500 μM, and cimetidine had an IC50 of 940 μM [2]. This establishes that while riluzole's clearance to its major metabolite is highly sensitive to CYP1A2 inhibition, N-Hydroxy Riluzole itself serves as the direct analytical endpoint for measuring this specific drug-drug interaction liability.

Drug-Drug Interactions CYP Inhibition Metabolic Clearance

Physicochemical Properties Predicted to Impact Analytical Method Development

While no direct experimental comparison with other riluzole metabolites is available, the predicted physicochemical properties of N-Hydroxy Riluzole can be compared to the parent compound riluzole to inform analytical method development. N-Hydroxy Riluzole has a predicted pKa of 12.69, compared to a reported pKa of 8.7 for riluzole [1]. This significant difference in pKa (approximately 4 log units) indicates that N-Hydroxy Riluzole is much less basic and will exhibit markedly different ionization behavior and retention times in reversed-phase HPLC methods compared to the parent drug, requiring distinct chromatographic conditions.

Analytical Chemistry Method Validation Physicochemical Properties

Key Research and Industrial Applications for N-Hydroxy Riluzole Reference Material


In Vitro Drug-Drug Interaction (DDI) Studies Focusing on CYP1A2

N-Hydroxy Riluzole serves as the definitive analytical endpoint for measuring CYP1A2-mediated metabolism of riluzole. The quantitative kinetic parameters (Km = 30 μM) and potent inhibition by α-naphthoflavone (IC50 = 0.42 μM) provide a robust framework for designing DDI studies. Researchers can use this reference standard to calibrate and validate LC-MS/MS methods for quantifying N-Hydroxy Riluzole formation in human hepatic microsomal incubations, thereby assessing the inhibitory potential of new chemical entities on CYP1A2 activity [1].

Genetic Toxicology and Safety Assessment of Riluzole Metabolites

Given its unique positive clastogenicity profile in in vitro assays, N-Hydroxy Riluzole is a critical analyte in safety assessment studies. Toxicologists and regulatory scientists require a high-purity reference standard to quantify this metabolite in in vitro test systems (e.g., cell culture media, S9 fractions) to establish concentration-response relationships for genotoxicity. This data is essential for impurity qualification and for understanding the safety margins of riluzole therapy [2].

Analytical Method Development and Validation for ANDA Submissions

For pharmaceutical companies developing generic riluzole products, N-Hydroxy Riluzole is a key impurity to be monitored and controlled. The compound is used as a reference standard for analytical method development (HPLC, UPLC, LC-MS), method validation (AMV), and Quality Control (QC) applications. Its distinct physicochemical properties (e.g., higher predicted pKa) require separate analytical conditions from the parent drug, making a dedicated standard essential for demonstrating method specificity and accuracy as required by regulatory agencies for Abbreviated New Drug Applications (ANDA) [3].

Pharmacokinetic and Metabolic Flux Studies in Preclinical Models

N-Hydroxy Riluzole is used as a reference standard to quantify the metabolic flux from riluzole in in vitro and in vivo models. By establishing the rate of N-hydroxylation (138 ± 53 pmol/min/mg protein in human hepatic microsomes), researchers can use this standard to calibrate assays that measure the extent of CYP1A2-mediated clearance in different species or under varying experimental conditions. This is fundamental for understanding interspecies differences in metabolism and for interpreting pharmacokinetic data from preclinical toxicology studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy Riluzole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.